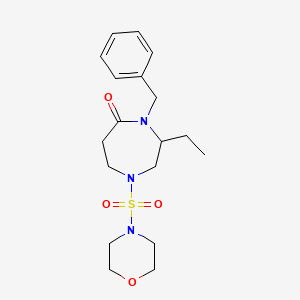![molecular formula C15H15NO5S B5419939 3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B5419939.png)
3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a methoxymethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with N-methyl-p-anisidine. The reaction is carried out in the presence of pyridine in ethyl acetate at temperatures ranging from 0°C to room temperature. The sulfonyl chloride derivative is gradually added to a mixture of the substituted amine and pyridine, and the reaction mixture is stirred until complete conversion to the sulfonamide intermediate is indicated by thin-layer chromatography (TLC). The product is then isolated by extraction and acidification .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)methylsulfamoyl]benzoic acid
- 3-[(3-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Uniqueness
3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[[3-(methoxymethyl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-10-11-4-2-6-13(8-11)16-22(19,20)14-7-3-5-12(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOOTJIIKFKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide](/img/structure/B5419868.png)
![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B5419884.png)
![1-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5419898.png)

![3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone](/img/structure/B5419907.png)
![4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one](/img/structure/B5419913.png)

![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5419932.png)


![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5419949.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
